molecular formula C5H12 B1360251 Pentane-d12 CAS No. 2031-90-5

Pentane-d12

Cat. No. B1360251
CAS RN: 2031-90-5
M. Wt: 84.22 g/mol
InChI Key: OFBQJSOFQDEBGM-HYVJACIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentane-d12, also known as deuterated pentane, is a non-standard isotope with the molecular formula C5D12 . It is commonly used as a deuterated NMR solvent in research and analyses .


Molecular Structure Analysis

Pentane-d12 has a molecular formula of C5D12, an average mass of 84.223 Da, and a Monoisotopic mass of 84.169220 Da . The structure of Pentane-d12 is similar to that of regular pentane, but with the hydrogen atoms replaced by deuterium .

Scientific Research Applications

Infrared and Raman Spectroscopy Studies

Pentane-d12, a deuterated form of pentane, has been extensively used in spectroscopy studies. Keefe and Jaspers-Fayer (2011) analyzed the infrared and Raman spectra of n-pentane and n-pentane-d12. They calculated the real and imaginary refractive index spectra for each compound from experimental infrared spectra, which aids in assigning vibrations in the experimental spectrum and exploring barriers to rotation for n-pentane to determine dominant conformations (Keefe & Jaspers-Fayer, 2011). Similarly, Harada et al. (1977) measured the Raman spectra of butane, pentane, hexane, pentane-d12, and hexane-d14 in both liquid and solid states. This study provided important data for understanding the conformations and properties of longer hydrocarbons (Harada et al., 1977).

Studies in Solvent and Reaction Dynamics

Ashcroft, Xie, and Jonas (1989) investigated the effect of pressure on the conformational isomerization of cyclohexane in n-pentane-d12 solvent using high-resolution, high-pressure nuclear magnetic resonance (NMR) techniques. They found that cyclohexane isomerization in n-pentane-d12 exhibits behavior typical for a low-friction, energy-controlled regime (Ashcroft, Xie, & Jonas, 1989).

Photodissociation and Quantum Chemical Calculations

Das, Sunanda, and Rajasekhar (2021) conducted a study involving vacuum ultraviolet photoabsorption spectra of pentane structural isomers, including n-pentane and iso-pentane, as well as n-pentane-d12. Quantum chemical calculations using DFT methodology were performed to understand the electronic spectra of these isomers (Das, Sunanda, & Rajasekhar, 2021).

Gas-Phase Radiolysis Studies

Ausloos and Lias (1964) explored the gas-phase radiolysis of n-pentane, including studies on n-pentane-d12. They focusedon the decompositions of the parent ion and neutral excited pentane molecule, providing insights into ionic processes and fragment ions formation in the radiolysis of pentane (Ausloos & Lias, 1964).

Thermodynamics and Organic Rankine Cycle Applications

In the field of thermodynamics, particularly concerning waste heat recovery systems, n-pentane and derivatives like pentane-d12 have been studied. Sung and Kim (2016) designed a novel dual-loop Organic Rankine Cycle (ORC) system for Dual-Fuel engines, optimizing it for maximum net work output using n-pentane and R125 as working fluids. This research contributes to eco-friendly engine development and efficient waste-heat recovery systems (Sung & Kim, 2016).

Energy and Environmental Research

n-Pentane, including isotopologues like pentane-d12, is also significant in energy and environmental research. For example, Galashov, Tsibulskiy, and Serova (2016) analyzed the properties of working substances for the Organic Rankine Cycle, which included n-pentane. They sought substances with the best thermodynamic, thermal, and environmental properties, highlighting the role of n-pentane in such systems (Galashov, Tsibulskiy, & Serova, 2016).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQJSOFQDEBGM-HYVJACIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174199
Record name Pentane-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-d12

CAS RN

2031-90-5
Record name Pentane-d12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2031-90-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentane-d12
Reactant of Route 2
Pentane-d12
Reactant of Route 3
Pentane-d12
Reactant of Route 4
Pentane-d12
Reactant of Route 5
Pentane-d12
Reactant of Route 6
Pentane-d12

Citations

For This Compound
73
Citations
CD Keefe, S Jaspers-Fayer - Vibrational Spectroscopy, 2011 - Elsevier
Infrared and Raman spectra have been collected and analyzed for n-pentane and n-pentane-d 12 . The real (n) and imaginary (k) refractive index spectra for each compound have been …
Number of citations: 31 www.sciencedirect.com
JA Östlund, JE Löfroth, K Holmberg, M Nyden - Journal of colloid and …, 2002 - Elsevier
… the asphaltenes was overlapped by peaks from trace amounts of n-heptane as well as small amounts of protonated hydrocarbon in the deuterated solvent (heptane-d16 or pentane-d12)…
Number of citations: 39 www.sciencedirect.com
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
pVT data of poly(ethylene-co-1-butene) in n-pentane-d12 … n-pentane-d12 CAS Number 2 … pVT data of poly(ethylene-co-1-butene) in n-pentane-d12 …
Number of citations: 2 link.springer.com
T Kamisuki, S Takeuchi, N Akamatsu… - The Journal of …, 1988 - pubs.aip.org
… Pyrene and n-pentane-d12 were purchased from Tokyo … The n-pentane-d12 solutions (10-3 mol dm -3) were deaerated before CARS measurements. …
Number of citations: 14 pubs.aip.org
AJ LaPlante, HD Stidham, GA Guirgis… - Journal of Molecular …, 2012 - Elsevier
Ab initio calculations of the relative energies, optimized geometries and vibrational spectrum of the four conformers of n-pentane have been completed, and a normal coordinate …
Number of citations: 7 www.sciencedirect.com
X Peng, J Jonas - The Journal of chemical physics, 1990 - pubs.aip.org
… The solvents used in this study are n-pentane-d12 , carbon disulfide, and methylcyclohexaned 14 . The activation energy (13.4 ± 0.2 kcallmol) for the internal rotation of ethylene is …
Number of citations: 17 pubs.aip.org
J Ashcroft, CL Xie, J Jonas - The Journal of chemical physics, 1989 - pubs.aip.org
… The experimental data are interpreted in terms of stochastic models for isomerization reactions, and the results show that cyclohexane isomerization in n-pentane-d12 exhibits behavior …
Number of citations: 23 pubs.aip.org
D Stienlet, J Ceulemans - The Journal of Physical Chemistry, 1993 - ACS Publications
… On the basis of all this, the additional lateral absorption in the ESR spectrum obtained by irradiation of octane in pentane-d12, containing C02 as electron acceptor, can be attributed …
Number of citations: 15 pubs.acs.org
J Csontos, B Nagy, L Gyevi-Nagy… - Journal of Chemical …, 2016 - ACS Publications
The energy and enthalpy differences of alkane conformers in various temperature ranges have been the subject for both experimental and theoretical studies over the last few decades. …
Number of citations: 11 pubs.acs.org
J Jonas, X Peng - Berichte der Bunsengesellschaft für …, 1991 - Wiley Online Library
… same for CS2 and n-pentane-d12 solvents. One should also … turnover point both for n-pentane-d12 and CS2 solvents. The … frequency for CS2 and n-pentane-d12 solvents. If one plots …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.